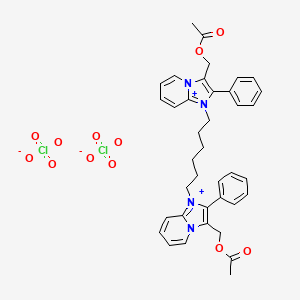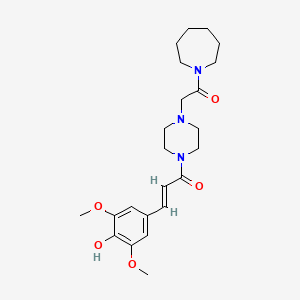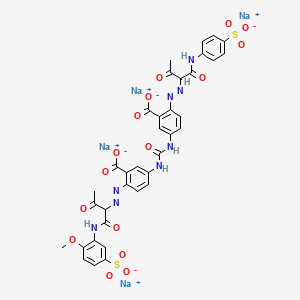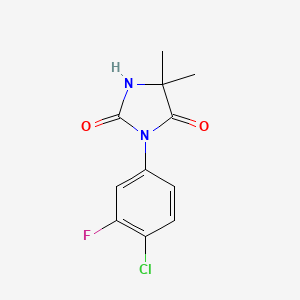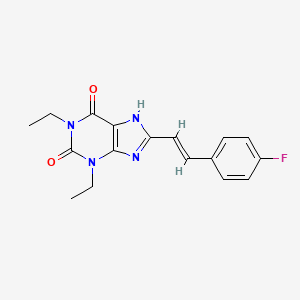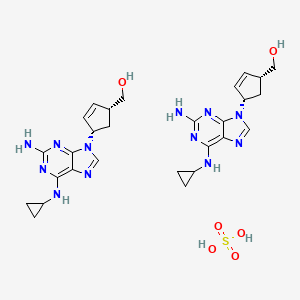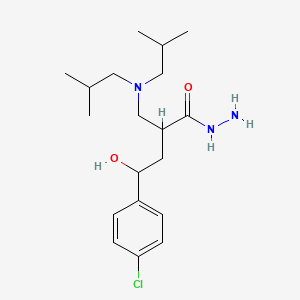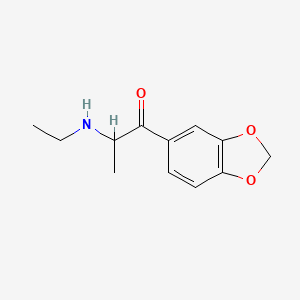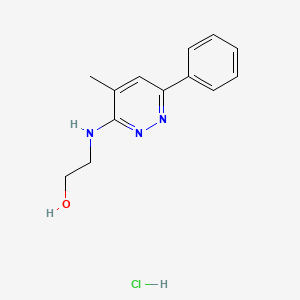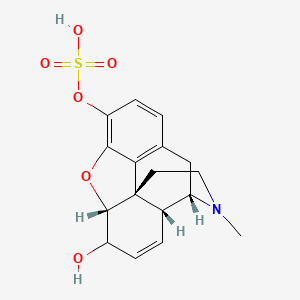
Morphine 3-O-Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphine 3-O-Sulfate is a derivative of morphine, an opiate found naturally in the opium poppy. It is a semi-synthetic compound that has been modified to include a sulfate group at the 3-O position. This modification can alter the pharmacokinetic and pharmacodynamic properties of the compound, potentially offering different therapeutic benefits and side effects compared to morphine itself.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morphine 3-O-Sulfate typically involves the sulfation of morphine. This can be achieved through the reaction of morphine with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure the selective sulfation at the 3-O position without affecting other functional groups on the morphine molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control systems to maintain the optimal reaction conditions. The product is then purified through various techniques such as crystallization, filtration, and chromatography to obtain a high-purity compound suitable for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
Morphine 3-O-Sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can revert the sulfate group to a hydroxyl group, resulting in morphine.
Aplicaciones Científicas De Investigación
Morphine 3-O-Sulfate has various applications in scientific research:
Chemistry: It is used as a model compound to study the effects of sulfation on the pharmacokinetics and pharmacodynamics of opiates.
Biology: Researchers use it to investigate the metabolic pathways and enzyme interactions involved in the sulfation process.
Medicine: It is studied for its potential therapeutic benefits and side effects compared to morphine, particularly in pain management.
Industry: The compound is used in the development of new analgesic drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
Morphine 3-O-Sulfate exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects. The sulfate group can influence the binding affinity and selectivity of the compound for these receptors, potentially altering its pharmacological profile. The pathways involved include the inhibition of neurotransmitter release and modulation of pain signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: The parent compound, which lacks the sulfate group.
Morphine-6-glucuronide: Another metabolite of morphine with different pharmacological properties.
Heroin: A diacetylated form of morphine with increased potency and different pharmacokinetics.
Uniqueness
Morphine 3-O-Sulfate is unique due to the presence of the sulfate group at the 3-O position. This modification can alter its solubility, stability, and interaction with opioid receptors, potentially offering different therapeutic benefits and side effects compared to other morphine derivatives.
Propiedades
Número CAS |
35764-55-7 |
|---|---|
Fórmula molecular |
C17H19NO6S |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
[(4S,4aR,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H19NO6S/c1-18-7-6-17-10-3-4-12(19)16(17)23-15-13(24-25(20,21)22)5-2-9(14(15)17)8-11(10)18/h2-5,10-12,16,19H,6-8H2,1H3,(H,20,21,22)/t10-,11-,12?,16-,17-/m0/s1 |
Clave InChI |
UEMQCYWLMNLODZ-FIVOFWMMSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OS(=O)(=O)O)O[C@H]3C(C=C4)O |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OS(=O)(=O)O)OC3C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






